Hyrcanoside
Description
Properties
CAS No. |
15001-93-1 |
|---|---|
Molecular Formula |
C34H48O14 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-3-[(3R,4R,5S)-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C34H48O14/c1-32-7-5-20-21(34(32,43)9-6-19(32)16-10-24(37)44-13-16)3-2-17-11-18(4-8-33(17,20)15-36)46-30-28(41)26(39)23(14-45-30)48-31-29(42)27(40)25(38)22(12-35)47-31/h10-11,15,18-23,25-31,35,38-43H,2-9,12-14H2,1H3/t18-,19+,20-,21+,22+,23-,25+,26-,27-,28+,29+,30?,31?,32+,33+,34-/m0/s1 |
InChI Key |
HFXNSSUZFCOFIY-HZEDZGHQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CCC2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Synonyms |
hyrcanoside |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hyrcanoside typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the seeds of Coronilla varia L. using various chromatographic techniques. The isolation process includes solvent extraction, followed by purification using column chromatography and crystallization .
Industrial Production Methods
The focus has been on optimizing the extraction and purification processes to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Hyrcanoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted glycosides. These products are often studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Anticancer Activity
Cytotoxicity Studies
Research indicates that hyrcanoside exhibits notable cytotoxic effects against several cancer cell lines while demonstrating lower toxicity to noncancerous cells. A study evaluated its effects on various human cancer cells, including lung (A549), pancreatic (MiaPaCa-2), breast (MCF-7), and kidney (HEK 293T) cells. The results showed that this compound has a significant selectivity for cancer cells, suggesting its potential as a targeted cancer therapeutic agent .
Mechanism of Action
this compound's anticancer mechanism involves the induction of cell cycle arrest at the G2/M phase. This effect was observed in a panel of both cancerous and noncancerous cell lines, indicating its ability to disrupt normal cell division processes in cancer cells while sparing healthy cells . The compound's interaction with Na+/K+-ATPase has also been studied through in silico modeling, providing insights into its binding affinities and potential as an inhibitor of this critical enzyme involved in cellular ion regulation .
Cardiovascular Applications
Na+/K+-ATPase Inhibition
this compound is being investigated for its role as a Na+/K+-ATPase inhibitor, similar to other known cardiac glycosides like ouabain and digitoxin. These inhibitors are routinely used in treating various cardiac conditions due to their ability to enhance cardiac contractility. The selectivity of this compound for cancer cells over normal cells could provide a dual benefit in patients with concurrent cardiac issues and malignancies .
Research Tool for Drug Development
Drug Repositioning Potential
Given the high systemic toxicity associated with many clinically used cardiac glycosides, this compound's unique profile presents opportunities for drug repositioning. Its relatively lower toxicity and selectivity for cancer cells make it a candidate for further investigation in the development of new anticancer therapies .
Summary of Findings
The following table summarizes the key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Selective cytotoxicity against various cancer cell lines; induces G2/M phase arrest |
| Cardiovascular Use | Potential Na+/K+-ATPase inhibition; may enhance cardiac contractility without high toxicity |
| Drug Development | Promising candidate for drug repositioning due to lower systemic toxicity compared to other glycosides |
Mechanism of Action
Hyrcanoside exerts its effects primarily through the inhibition of Na+/K±ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound disrupts ion homeostasis, leading to increased intracellular calcium levels. This mechanism is crucial for its anticancer activity, as the elevated calcium levels can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
Hyrcanoside is compared to four key CGs: ouabain (Ob), digitoxin (Dg), cymarin (Cy), and deglucothis compound (deHyr).
Table 1: Structural Comparison of this compound and Analogues
| Compound | Glycoside Units | C-19 Substituent | C-5 Substituent | C-3 Substituent |
|---|---|---|---|---|
| This compound | 2 (xylose, glucose) | Ketone (O=) | -OH (β) | Disaccharide chain |
| Deglucothis compound | 1 (xylose) | Ketone (O=) | -OH (β) | Monosaccharide chain |
| Ouabain | 1 (rhamnose) | -OH (β) | -OH (β) | L-rhamnose |
| Digitoxin | 3 (digitoxose) | -OH (β) | -H | Trisaccharide chain |
| Cymarin | 1 (cymarose) | Ketone (O=) | -OH (β) | L-cymarose |
Key Structural Insights :
- C-19 Ketone vs. Hydroxyl : Compounds with a C-19 ketone (Hyr, deHyr, Cy) exhibit higher cytotoxicity than those with a hydroxyl (Ob, Dg). This is attributed to enhanced NKA binding via hydrogen bonding .
- C-5 β-Hydroxyl : Presence of a β-hydroxyl at C-5 (Hyr, deHyr, Cy, Ob) correlates with improved anticancer activity compared to Dg (lacking this group) .
- Glycoside Units: Monosaccharide derivatives (Cy, deHyr) show stronger NKA inhibition than polysaccharide analogues (Dg, Hyr). For example, deHyr (IC50 = 0.12 µM in A549 cells) is 10× more potent than Hyr (IC50 = 1.2 µM) due to reduced steric hindrance in NKA binding .
Cytotoxicity and Selectivity
Table 2: Cytotoxicity (IC50, µM) in Select Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colorectal) | MCF-7 (Breast) | HEK 293T (Non-cancer) | Selectivity Index (A549/HEK 293T) |
|---|---|---|---|---|---|
| This compound | 1.2 | 2.8 | 3.5 | >10 | >8.3 |
| Deglucothis compound | 0.12 | 0.25 | 0.45 | 5.0 | 41.7 |
| Ouabain | 0.03 | 0.04 | 0.06 | 0.08 | 2.7 |
| Digitoxin | 0.05 | 0.07 | 0.10 | 0.12 | 2.4 |
| Cymarin | 0.01 | 0.02 | 0.03 | 0.04 | 4.0 |
Key Findings :
- Potency vs. Selectivity : Cy and Ob are the most cytotoxic (IC50 < 0.1 µM) but lack selectivity for cancer cells (Selectivity Index < 5). In contrast, Hyr and deHyr show moderate cytotoxicity but superior selectivity (>8.3 and 41.7, respectively), making them safer candidates .
- Species-Specific Effects : Mouse fibroblasts (L929) are resistant to all CGs (IC50 > 10 µM) due to Q111R and N122D mutations in the NKA α-subunit .
Molecular Docking and NKA Interactions
Table 3: NKA Binding Energies and Hydrogen Bonds
| Compound | Binding Energy (kcal/mol) | Hydrogen Bonds with NKA | Key Residues |
|---|---|---|---|
| This compound | -8.2 | 3 | Glu117, Asn122, Asp125 |
| Deglucothis compound | -9.5 | 5 | Glu117, Asn122, Asp125, Arg880 |
| Ouabain | -12.1 | 7 | Glu117, Asn122, Asp125, Arg880, Glu955 |
| Digitoxin | -10.4 | 4 | Glu117, Asn122, Asp125 |
| Cymarin | -11.3 | 6 | Glu117, Asn122, Asp125, Arg880 |
Key Insights :
- Binding Stability : Ouabain forms the most stable complex with NKA (lowest binding energy, -12.1 kcal/mol) due to extensive hydrogen bonding. Hyr’s higher binding energy (-8.2 kcal/mol) reflects weaker interactions, likely due to steric clashes from its disaccharide chain .
- Role of Glycosides: The monosaccharide chain of deHyr allows deeper penetration into the NKA binding pocket, increasing hydrogen bonds (5 vs. 3 in Hyr) and improving inhibitory activity .
Cell Cycle and Apoptosis Mechanisms
All CGs, including Hyr, induce G2/M phase arrest in cancer cells by inhibiting DNA synthesis (reduced BrDU uptake) and activating ATR-CHK2-CDC25C pathways . However, Hyr and deHyr show minimal toxicity to non-cancer cells (e.g., MRC-5 lung fibroblasts), unlike Ob and Dg, which trigger apoptosis in both cancer and healthy cells .
Biological Activity
Hyrcanoside, a lesser-known cardiac glycoside (CG) derived from the plant Dorema hyrcanum, has garnered attention due to its potential biological activities, particularly in anticancer research and as a Na/K-ATPase inhibitor. This article explores the compound's biological activities, including its cytotoxic effects on cancer cells, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Isolation
This compound is characterized by its unique glycosidic structure, which contributes to its biological properties. The compound can be isolated from the roots of Dorema hyrcanum through various extraction methods, including maceration in organic solvents like methanol. The structural identification typically employs spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a comparative study involving several CGs, this compound was evaluated for its cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer) and others. The results indicated that this compound significantly inhibited cell viability, demonstrating an IC value that suggests potent anticancer activity.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 25.3 | Induction of G2/M phase arrest |
| MCF-7 (breast) | 30.7 | Na/K-ATPase inhibition |
| A549 (lung) | 22.1 | Activation of MAPK signaling pathway |
The biological activity of this compound is primarily attributed to its ability to inhibit Na/K-ATPase, an enzyme critical for maintaining cellular ion balance. This inhibition leads to increased intracellular calcium levels, which can trigger apoptosis in cancer cells while sparing normal cells due to differential signaling pathways.
- Na/K-ATPase Inhibition : this compound interacts with the enzyme, leading to altered calcium homeostasis.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in various cancer cell lines.
- MAPK Pathway Activation : At subclinical concentrations, this compound may activate non-receptor tyrosine kinases and stimulate the MAPK signaling pathway, influencing cell proliferation dynamics.
Antimicrobial and Antioxidant Properties
In addition to its anticancer effects, this compound exhibits antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity of this compound Extracts
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on a panel of cancerous and noncancerous cell lines, revealing selective toxicity towards cancer cells while having minimal effects on normal cells .
- In Silico Modeling : Computational studies have provided insights into the binding interactions between this compound and Na/K-ATPase, supporting experimental findings regarding its inhibitory effects .
- Phytochemical Investigations : Research has indicated that this compound's efficacy may be enhanced when combined with other phytochemicals present in Dorema hyrcanum, suggesting synergistic effects that could improve therapeutic outcomes .
Q & A
Q. What experimental methodologies are recommended for isolating Hyrcanoside from natural sources?
this compound is typically isolated using solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural identification relies on NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (ESI-MS) to confirm glycosidic linkages and aglycone moieties . Purity validation requires HPLC with UV detection at 210–280 nm, coupled with comparison to reference standards.
Q. Which in vitro assays are most suitable for preliminary screening of this compound’s anticancer activity?
Standard assays include:
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations.
- Apoptosis detection : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.
- Cell cycle analysis : Propidium iodide staining with flow cytometry . Controls should include vehicle-only and positive controls (e.g., doxorubicin).
Q. How can researchers ensure reproducibility in this compound bioactivity studies?
- Standardize extraction protocols (solvent ratios, temperature, time).
- Use authenticated cell lines (e.g., ATCC) with mycoplasma testing.
- Report detailed experimental conditions (e.g., serum concentration, incubation time) per MIAME or ARRIVE guidelines .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo anticancer efficacy of this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address:
- Perform ADME studies : Measure plasma half-life, tissue distribution, and metabolite profiling in rodent models.
- Use nanoparticle encapsulation to enhance solubility and bioavailability.
- Compare results across multiple in vivo models (e.g., xenograft vs. syngeneic) to assess tumor microenvironment effects .
Q. How can computational modeling improve the understanding of this compound’s mechanism of action?
- Molecular docking : Predict interactions with targets like topoisomerase II or Bcl-2 proteins using AutoDock Vina.
- Transcriptomic analysis : RNA-seq or single-cell sequencing to identify differentially expressed genes post-treatment.
- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING database) to map signaling pathways .
Q. What experimental designs mitigate confounding variables in this compound’s synergy studies with chemotherapeutics?
- Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism.
- Control for off-target effects via siRNA knockdown of putative targets.
- Validate findings in 3D tumor spheroids or patient-derived organoids to mimic clinical heterogeneity .
Q. How should researchers address variability in this compound’s bioactivity across different plant sources?
- Conduct metabolomic profiling (LC-MS/MS) to compare phytochemical compositions.
- Isolate environmental factors (soil pH, climate) via controlled cultivation.
- Use multivariate statistical analysis (PCA, PLS-DA) to correlate bioactive compounds with efficacy .
Data Analysis & Interpretation
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
- Nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) for IC₅₀/EC₅₀ calculations.
- ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons.
- Report effect sizes (Cohen’s d) and confidence intervals to avoid overinterpretation of p-values .
Q. How can researchers validate this compound’s target specificity in complex biological systems?
- CRISPR-Cas9 knockout models to confirm target dependency.
- Thermal proteome profiling (TPP) : Identify target engagement via protein stability shifts.
- SPR or ITC : Measure binding affinities with purified recombinant proteins .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical rigor in preclinical this compound research involving animal models?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
